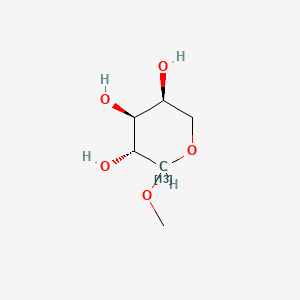
Methyl L-Arabinopyranoside-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl L-Arabinopyranoside-13C is a stable isotope-labelled compound, specifically a carbohydrate, where the carbon-13 isotope is incorporated into the molecular structure. This compound is used extensively in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl L-Arabinopyranoside-13C involves the partial methylation of methyl L-arabinopyranoside followed by liquid chromatography to isolate the desired methyl ethers . The reaction conditions typically include the use of methanol as a solvent and specific catalysts to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is essential to achieve high yields and purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl L-Arabinopyranoside-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl L-Arabinopyranoside-13C has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structural and dynamic properties of carbohydrates.
Biology: The compound is utilized in metabolic studies to trace the incorporation and transformation of carbohydrates in biological systems.
Medicine: It serves as a precursor in the synthesis of labelled antibiotics and other pharmaceuticals, aiding in drug development and pharmacokinetic studies.
Industry: this compound is employed in the production of labelled compounds for various industrial applications, including the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Methyl L-Arabinopyranoside-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the detailed study of metabolic processes using NMR spectroscopy. This enables researchers to track the molecular targets and pathways involved in the metabolism of carbohydrates .
Vergleich Mit ähnlichen Verbindungen
- Methyl β-L-Arabinopyranoside
- Methyl α-D-Lyxopyranoside
- Methyl β-D-Ribopyranoside
- Methyl α-D-Xylopyranoside
Comparison: Methyl L-Arabinopyranoside-13C is unique due to the incorporation of the carbon-13 isotope, which enhances its utility in NMR spectroscopy and metabolic studies. Compared to its non-labelled counterparts, it provides more detailed insights into the structural and dynamic properties of carbohydrates. This makes it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C6H12O5 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
(3R,4S,5S)-2-methoxy(213C)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1/i6+1 |
InChI-Schlüssel |
ZBDGHWFPLXXWRD-OMMRTODFSA-N |
Isomerische SMILES |
CO[13CH]1[C@@H]([C@H]([C@H](CO1)O)O)O |
Kanonische SMILES |
COC1C(C(C(CO1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)


![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)

![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)



![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)

![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
